6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid
CAS No.: 296244-19-4
Cat. No.: VC2324132
Molecular Formula: C14H8BrNO3
Molecular Weight: 318.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 296244-19-4 |
|---|---|
| Molecular Formula | C14H8BrNO3 |
| Molecular Weight | 318.12 g/mol |
| IUPAC Name | 6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H8BrNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) |
| Standard InChI Key | LZLBRWWWEBHEDO-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
| Canonical SMILES | C1=COC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Overview
Basic Identification Parameters
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid is a heterocyclic organic compound with a quinoline core structure. It is characterized by the presence of a bromine atom at position 6, a furan ring at position 2, and a carboxylic acid group at position 4 of the quinoline scaffold. This specific arrangement of functional groups contributes to its unique chemical properties and potential applications in various research contexts .
The compound is formally identified by its CAS registry number 296244-19-4, which serves as its unique chemical identifier in regulatory and scientific databases worldwide . The molecular formula of this compound is C14H8BrNO3, indicating its composition of 14 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . This atomic composition results in a precise molecular weight of 318.12 g/mol, a parameter crucial for analytical and quantitative applications in research settings .
Nomenclature and Alternative Designations
The compound is known by several synonyms and alternative designations across different chemical databases and supplier catalogs. The following table presents the complete list of known synonyms:
| Synonym | Source |
|---|---|
| 6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid | PubChem |
| 6-bromo-2-(2-furyl)cinchoninic acid | ChemWhat |
| SMR000033614 | Database identifier |
| MLS000047603 | Database identifier |
These alternative names and identifiers facilitate cross-referencing across different chemical databases and literature sources, enabling comprehensive research and information retrieval for scientific purposes.
Molecular Structure and Representations
Chemical Representation Systems
The structure of 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid can be represented through several standardized chemical notation systems, each providing different levels of structural information:
These notations serve as machine-readable and standardized representations of the compound's structure, enabling computational analysis, database searching, and structural comparison with related compounds. The SMILES notation provides a linear string representation, while the InChI (International Chemical Identifier) offers a more comprehensive hierarchical representation of the chemical structure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume